molecular formula C5H6N4O2 B12978473 N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide

N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide

Cat. No.: B12978473
M. Wt: 154.13 g/mol
InChI Key: OXVWTJUEQYAVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its pyrazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as hydrazine derivatives, with carboxylic acid derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized pyrazine derivatives.

Scientific Research Applications

N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: This compound shares a similar pyrazine ring structure but differs in the functional groups attached to the ring.

    6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: These compounds also contain a pyrazine ring but have different substituents that confer distinct chemical properties.

Uniqueness

N-Hydroxy-6-oxo-1,6-dihydropyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

N'-hydroxy-6-oxo-1H-pyrazine-2-carboximidamide

InChI

InChI=1S/C5H6N4O2/c6-5(9-11)3-1-7-2-4(10)8-3/h1-2,11H,(H2,6,9)(H,8,10)

InChI Key

OXVWTJUEQYAVRR-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=O)C=N1)/C(=N/O)/N

Canonical SMILES

C1=C(NC(=O)C=N1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.